Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functional molecules. Among these, 4-(Allyloxy)benzamide emerges as a highly versatile synthetic intermediate, offering a unique combination of a reactive amide moiety, a modifiable aromatic core, and a strategically positioned allyl group ripe for a multitude of chemical transformations. This guide provides a comprehensive technical overview of 4-(Allyloxy)benzamide, from its synthesis and characterization to its extensive applications as a scaffold in medicinal chemistry and materials science. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers aiming to harness the synthetic potential of this valuable intermediate.
Physicochemical Properties and Spectroscopic Profile
4-(Allyloxy)benzamide (C₁₀H₁₁NO₂) is a white to off-white solid with a molecular weight of 177.20 g/mol .[1] Its structure, featuring a primary amide and an allyl ether, provides a foundation for its diverse reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| CAS Number | 97960-35-5 | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | General knowledge |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 4-(Allyloxy)benzamide is crucial for reaction monitoring and product confirmation.
¹H NMR (Predicted):
-
Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.9-7.0 and 7.7-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating allyloxy group will be upfield, while the protons ortho to the electron-withdrawing amide group will be downfield.
-
Amide Protons: A broad singlet for the -NH₂ protons (approx. δ 5.5-6.5 ppm), which may be exchangeable with D₂O.
-
Allyl Protons:
-
A multiplet for the internal vinyl proton (-CH=) (approx. δ 6.0-6.1 ppm).
-
Two doublets of quartets for the terminal vinyl protons (=CH₂) (approx. δ 5.3-5.5 ppm).
-
A doublet for the methylene protons (-O-CH₂-) (approx. δ 4.5-4.6 ppm).
¹³C NMR (Predicted):
-
Carbonyl Carbon: A signal in the downfield region (approx. δ 168-170 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (approx. δ 114-162 ppm). The carbon attached to the oxygen will be the most downfield among the ring carbons.
-
Allyl Carbons: Signals for the three carbons of the allyl group (approx. δ 69 ppm for -O-CH₂-, δ 118 ppm for =CH₂, and δ 133 ppm for -CH=).
Infrared (IR) Spectroscopy:
The IR spectrum of 4-(Allyloxy)benzamide will exhibit characteristic absorption bands for its functional groups:
-
N-H Stretching: Two medium intensity bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.
-
C-O Stretching: A strong band around 1250 cm⁻¹ for the aryl ether C-O bond.
-
C=C Stretching: A medium intensity band around 1645 cm⁻¹ for the allyl C=C double bond.
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 177. The fragmentation pattern would likely involve the loss of the allyl group and cleavage of the amide bond.
Synthesis of 4-(Allyloxy)benzamide: A Two-Step Approach
The most common and efficient synthesis of 4-(Allyloxy)benzamide involves a two-step process: the O-allylation of a readily available starting material, 4-hydroxybenzoic acid, followed by the amidation of the resulting 4-(allyloxy)benzoic acid.
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Product [label="4-(Allyloxy)benzamide", fillcolor="#34A853", fontcolor="#FFFFFF"];
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Synthetic workflow for 4-(Allyloxy)benzamide.
Step 1: Synthesis of 4-(Allyloxy)benzoic Acid
This step involves the Williamson ether synthesis, where the phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from allyl bromide.
Protocol: O-Allylation of 4-Hydroxybenzoic Acid
Materials:
Procedure:
-
Dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) in DMF (25 mL).
-
Add anhydrous potassium carbonate (5.53 g, 40 mmol) to the solution to form a suspension.
-
Add allyl bromide (3.5 mL, 40 mmol) to the suspension.
-
Heat the reaction mixture to 60°C for 3 hours.
-
After cooling to room temperature, filter the reaction mixture through Celite to remove the inorganic salts.
-
To the filtrate, add a solution of NaOH (4N, 5 mL, 20 mmol) in dioxane. This step saponifies the ester that might have formed as a byproduct.
-
Stir the mixture at 60°C for 15 minutes.
-
After cooling, acidify the mixture with HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-(allyloxy)benzoic acid as a white solid.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without causing significant side reactions.
-
Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature (60°C): This moderate temperature provides sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.
-
Saponification (NaOH/Dioxane): This step is crucial to hydrolyze any allyl 4-(allyloxy)benzoate that may have formed by the reaction of the carboxylate with allyl bromide, thus maximizing the yield of the desired carboxylic acid.
Step 2: Synthesis of 4-(Allyloxy)benzamide
The final step is the conversion of the carboxylic acid to a primary amide. A common method involves activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.
Protocol: Amidation of 4-(Allyloxy)benzoic Acid
Materials:
-
4-(Allyloxy)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia (gas) or concentrated ammonium hydroxide solution
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend 4-(allyloxy)benzoic acid (1.78 g, 10 mmol) in anhydrous DCM (20 mL).
-
Add thionyl chloride (1.1 mL, 15 mmol) dropwise to the suspension at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(allyloxy)benzoyl chloride.
-
Dissolve the crude acid chloride in anhydrous THF (20 mL) and cool to 0°C.
-
Bubble ammonia gas through the solution or add concentrated ammonium hydroxide (excess) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Quench the reaction by adding water and extract the product with DCM or ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(allyloxy)benzamide.
Causality Behind Experimental Choices:
-
Activating Agent (SOCl₂): Thionyl chloride is a common and effective reagent for converting carboxylic acids to the more reactive acid chlorides.
-
Ammonia Source: Gaseous ammonia or a concentrated aqueous solution provides the nucleophile for the formation of the primary amide. Using an excess ensures the complete conversion of the acid chloride.
-
Temperature Control: The initial reaction with thionyl chloride and the subsequent amidation are performed at low temperatures to control the exothermic nature of the reactions and minimize side products.
The Allyl Group: A Hub for Synthetic Diversification
The true synthetic utility of 4-(Allyloxy)benzamide lies in the reactivity of its terminal allyl group. This double bond serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
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C [label="Dihydroxylation\n(e.g., OsO₄, NMO)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Thiol-Ene Click Reaction\n(e.g., R-SH, photoinitiator)", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="4-(Glyceridyloxy)benzamide", fillcolor="#F1F3F4"];
F [label="4-(2,3-Dihydroxypropoxy)benzamide", fillcolor="#F1F3F4"];
G [label="Thioether Adduct", fillcolor="#F1F3F4"];
A -> B;
A -> C;
A -> D;
B -> E;
C -> F;
D -> G;
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Key transformations of the allyl group in 4-(Allyloxy)benzamide.
Epoxidation
The conversion of the allyl double bond to an epoxide introduces a reactive three-membered ring, which can be opened by various nucleophiles to generate a range of functionalized derivatives.
Protocol: Epoxidation of 4-(Allyloxy)benzamide
Materials:
-
4-(Allyloxy)benzamide
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve 4-(allyloxy)benzamide (1.77 g, 10 mmol) in DCM (50 mL).
-
Add m-CPBA (approximately 1.2 equivalents) portion-wise to the solution at 0°C.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.
-
Wash the organic layer with Na₂S₂O₃ solution to remove excess peroxide, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(glycidyloxy)benzamide.
Dihydroxylation
The syn-dihydroxylation of the allyl group leads to the formation of a diol, a common functional group in many biologically active molecules and a precursor for further transformations.
Protocol: Dihydroxylation of 4-(Allyloxy)benzamide
Materials:
-
4-(Allyloxy)benzamide
-
Osmium tetroxide (OsO₄) (catalytic amount)
-
N-Methylmorpholine N-oxide (NMO) (co-oxidant)
-
Acetone/Water solvent mixture
-
Sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve 4-(allyloxy)benzamide (1.77 g, 10 mmol) in a mixture of acetone and water (e.g., 4:1 v/v, 50 mL).
-
Add NMO (1.2 equivalents) to the solution.
-
Add a catalytic amount of OsO₄ (e.g., 2 mol%).
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of Na₂SO₃ and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-(2,3-dihydroxypropoxy)benzamide.
Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a highly efficient and versatile "click" reaction that allows for the facile introduction of a wide range of thiol-containing molecules onto the allyl scaffold.[2][3][4] This reaction proceeds via a radical mechanism and is often initiated by UV light.
Protocol: Thiol-Ene Reaction with 4-(Allyloxy)benzamide
Materials:
-
4-(Allyloxy)benzamide
-
A thiol-containing molecule (R-SH)
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
An appropriate solvent (e.g., THF or methanol)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve 4-(allyloxy)benzamide (1 mmol), the thiol (1.1-1.5 equivalents), and the photoinitiator (e.g., 1-5 mol%) in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting thioether adduct by column chromatography.
Applications in Drug Discovery and Materials Science
The derivatives of 4-(Allyloxy)benzamide are of significant interest in both medicinal chemistry and materials science due to the diverse functionalities that can be introduced.
Medicinal Chemistry: A Scaffold for Neuroprotective Agents
Benzamide derivatives are known to possess a wide range of biological activities.[5] Recent studies have highlighted the potential of benzyloxy benzamide derivatives as neuroprotective agents for the treatment of ischemic stroke.[5][6] These compounds act by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), an event linked to neuronal injury in stroke.[6] The 4-(allyloxy)benzamide scaffold provides a key starting point for the synthesis of analogues of these neuroprotective agents. The allyl group can be modified to introduce different functionalities to optimize pharmacokinetic and pharmacodynamic properties.
| Compound Class | Target | Therapeutic Potential | Reference |
| Benzyloxy benzamide derivatives | PSD95-nNOS interaction | Ischemic stroke | [6] |
| Kv2.1 Inhibitors | Kv2.1 potassium channel | Neuroprotection in ischemic stroke | [7] |
Materials Science: Building Blocks for Functional Polymers
The allyl group is a valuable functional moiety in polymer chemistry, serving as a monomer or a site for post-polymerization modification.[8][9][] 4-(Allyloxy)benzamide can be utilized as a functional monomer in polymerization reactions, such as free-radical polymerization, to introduce the benzamide functionality into the polymer backbone. The resulting polymers may exhibit interesting properties, such as enhanced thermal stability and specific binding capabilities. Furthermore, the allyl group can be used for the synthesis of functional macromonomers via techniques like Atom Transfer Radical Polymerization (ATRP).[11] These macromonomers can then be used to create well-defined polymer architectures, such as block copolymers and polymer networks. The thiol-ene reaction, in particular, is a powerful tool for creating cross-linked polymer networks with tailored properties for applications in coatings, adhesives, and biomaterials.[2][3]
Conclusion
4-(Allyloxy)benzamide is a synthetically accessible and highly versatile intermediate that offers a wealth of opportunities for chemical innovation. Its strategic combination of a reactive amide, a tunable aromatic ring, and a modifiable allyl group makes it an ideal starting point for the synthesis of a diverse range of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of 4-(allyloxy)benzamide in their pursuit of novel therapeutics and advanced materials. As the demand for sophisticated molecular architectures continues to grow, the importance of such versatile building blocks will undoubtedly increase, solidifying the role of 4-(allyloxy)benzamide as a cornerstone of modern organic synthesis.
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PubMed. (2024). Discovery of 2-Ethoxy-5-isobutyramido- N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. Available at: [Link]
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